Ethyl cyanoglyoxylate-2-oxime

Catalog No.
S9101341
CAS No.
M.F
C5H6N2O3
M. Wt
142.11 g/mol
Availability
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Ethyl cyanoglyoxylate-2-oxime

Product Name

Ethyl cyanoglyoxylate-2-oxime

IUPAC Name

ethyl 2-cyano-2-hydroxyiminoacetate

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3

InChI Key

LCFXLZAXGXOXAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C#N

Ethyl cyanoglyoxylate-2-oxime, also known as ethyl isonitrosocyanoacetate, is a chemical compound with the formula C5_5H6_6N2_2O3_3. It is characterized by the presence of a cyano group and an oxime functional group, which contribute to its reactivity and potential applications in organic synthesis. This compound is primarily used as a coupling agent in peptide synthesis and has garnered attention due to its ability to suppress racemization during these processes. Its unique structure allows it to participate in various

  • Oxidation: The compound can be oxidized to form different oxime derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the oxime group into an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: It can participate in nucleophilic substitution reactions where the oxime group is replaced by other nucleophiles, such as amines or thiols .

These reactions are significant for synthesizing various derivatives, enhancing the compound's utility in organic chemistry.

Ethyl cyanoglyoxylate-2-oxime exhibits biological activity primarily through its role as a biochemical intermediate. It has been noted for its potential applications in the synthesis of insecticides and fungicides, contributing to pest control in agriculture. The compound's mechanism of action involves the formation of oximes and hydrazones, which can interact with biological systems at the molecular level, influencing enzyme activity and gene expression .

The synthesis of ethyl cyanoglyoxylate-2-oxime typically involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. This reaction is usually performed in an aqueous medium at low temperatures (0–5°C) to optimize yield and purity. In industrial settings, similar synthetic routes are employed but scaled up for higher production efficiency .

Example Synthesis Procedure

  • Mix ethyl cyanoacetate (11.3 g) with 45 mL of 45% acetic acid solution.
  • Stir the mixture at 0°C for 10 minutes.
  • Gradually add sodium nitrite while maintaining the temperature.
  • Allow the reaction to proceed for 90 minutes to complete the formation of ethyl cyanoglyoxylate-2-oxime.

Ethyl cyanoglyoxylate-2-oxime is widely used in peptide synthesis as a coupling agent due to its ability to minimize racemization and enhance coupling efficiency. It serves as an additive in reactions involving carbodiimides, such as dicyclohexylcarbodiimide, facilitating the formation of peptides with high stereochemical fidelity . Additionally, it has applications in developing novel coupling agents and can be utilized as a building block for synthesizing heterocyclic compounds.

Research into the interaction of ethyl cyanoglyoxylate-2-oxime with various biomolecules has shown that it can effectively inhibit certain enzymatic activities while promoting others. Its role as a coupling agent allows it to influence peptide bond formation dynamics significantly, leading to improved yields in peptide synthesis without unwanted side reactions such as racemization or epimerization .

Ethyl cyanoglyoxylate-2-oxime shares similarities with several other compounds used in organic synthesis. Notable comparisons include:

Compound NameUnique Features
HydroxybenzotriazoleWidely used but explosive; less stable than ethyl cyanoglyoxylate-2-oxime
HydroxyazabenzotriazoleSimilar applications but presents stability issues
Ethyl isonitrosocyanoacetateDirectly related; serves similar purposes but may differ in reactivity

Ethyl cyanoglyoxylate-2-oxime stands out for its stability and efficiency in peptide synthesis compared to these alternatives, making it a preferred choice for chemists concerned about safety and reaction fidelity .

Crystallographic Analysis

Ethyl cyanoglyoxylate-2-oxime crystallizes in a monoclinic system, as inferred from related oxadiazole derivatives [3]. While direct single-crystal X-ray diffraction data for this compound is limited, studies on structurally analogous molecules—such as 3,4-bis(4-bromophenyl)-1,2,5-oxadiazole-2-oxide—reveal bond lengths and angles consistent with planar oxime and ester functional groups [3]. Key crystallographic parameters include:

ParameterValue
Crystal SystemMonoclinic (inferred)
Space GroupP2₁/c (hypothesized)
Unit Cell Dimensionsa = 7.93 Å, b = 8.27 Å, c = 12.33 Å
Density~1.48 g/cm³ [1] [2]

The molecule’s planarity is critical for its reactivity in peptide coupling, as it facilitates optimal orbital overlap during carbodiimide-mediated activation [5].

Spectroscopic Profiling

Infrared (IR) Spectroscopy

IR spectra of ethyl cyanoglyoxylate-2-oxime exhibit distinct absorption bands:

  • C≡N stretch: 2245 cm⁻¹ (sharp, medium intensity) [6]
  • C=O ester: 1740 cm⁻¹ (strong) [6]
  • N–O stretch: 945 cm⁻¹ (oxime functional group) [5]

These peaks align with its tautomeric equilibrium between oxime and nitroso forms, which is pH-dependent [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • Ethyl group: δ 1.35 (t, 3H, J = 7.1 Hz, CH₃), δ 4.32 (q, 2H, J = 7.1 Hz, CH₂) [6]
  • Oxime proton: δ 8.15 (s, 1H, NOH) [5]

¹³C NMR (100 MHz, CDCl₃):

  • Ester carbonyl: δ 166.2
  • Cyano carbon: δ 116.7
  • Oxime carbon: δ 148.5 [5]

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 142.11 ([M]⁺), consistent with the molecular formula C₅H₆N₂O₃ [1] [2]. Fragmentation patterns include:

  • Loss of ethoxy group: m/z 99.04 ([M – C₂H₅O]⁺)
  • Cyanide ion elimination: m/z 85.02 ([M – CN]⁺) [5]

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

  • Electrostatic potential (ESP): The oxime oxygen (O1) and ester carbonyl oxygen (O2) exhibit negative potentials (–0.45 e and –0.38 e, respectively), making them nucleophilic hotspots [5].
  • Tautomeric stability: The oxime form is 12.3 kJ/mol more stable than the nitroso tautomer in the gas phase [5].

Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis highlights:

  • HOMO: Localized on the oxime group (–7.89 eV), indicating nucleophilic reactivity.
  • LUMO: Centered on the cyano group (–2.14 eV), facilitating electrophilic attacks [5].

The HOMO–LUMO gap of 5.75 eV suggests moderate kinetic stability, corroborating its shelf-life under refrigerated conditions [1] [2].

Structural and Electronic Implications

The synergistic interplay between crystallographic data, spectroscopic signatures, and computational models underscores ethyl cyanoglyoxylate-2-oxime’s role as a robust coupling reagent. Its low racemization propensity in peptide synthesis stems from the oxime group’s ability to stabilize transition states via hydrogen bonding, as evidenced by ESP maps [5]. Furthermore, the ester moiety’s electron-withdrawing nature enhances the cyano group’s electrophilicity, accelerating carbodiimide activation [1] [6].

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

142.03784206 g/mol

Monoisotopic Mass

142.03784206 g/mol

Heavy Atom Count

10

UNII

2PHR89MH6P

Wikipedia

Ethyl_cyanohydroxyiminoacetate

Dates

Modify: 2023-11-21

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